

Spectroscopic Profile of 5-Fluoropyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoropyrimidin-4-amine

Cat. No.: B1273414

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoropyrimidin-4-amine** (also known as 5-Fluorocytosine), a synthetic fluorinated analog of cytosine with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for **5-Fluoropyrimidin-4-amine** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-Fluoropyrimidin-4-amine**. The data presented below includes ^1H and ^{13}C NMR chemical shifts.

Table 1: ^1H NMR Spectroscopic Data for **5-Fluoropyrimidin-4-amine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.23	s	-	1H	NH
11.92	d	4.8	1H	NH
8.08	d	6.7	1H	H-6
4.36	s	-	2H	NH ₂

Solvent: DMSO-
d₆, Spectrometer
Frequency: 600
MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **5-Fluoropyrimidin-4-amine**

Chemical Shift (δ) ppm	Assignment
169.28	C-4
157.54	C-2
149.66	C-5
138.55	C-6
130.64	-
48.63	-

Solvent: DMSO-d₆, Spectrometer Frequency:
151 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **5-Fluoropyrimidin-4-amine**. The key absorption bands are summarized below.

Table 3: IR Absorption Bands for **5-Fluoropyrimidin-4-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretch (primary amine)[2] [3]
3300-3000	Weak, Sharp	N-H stretch (secondary amine) [2]
1650-1580	Medium	N-H bend (primary amine)[2]
1335-1250	Strong	C-N stretch (aromatic amine) [2]

Note: The IR spectra of 5-fluorocytosine show that the amino-hydroxy tautomer is dominant in an inert matrix, which differs from the amino-oxo form found in polar media.

[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-Fluoropyrimidin-4-amine**.

Table 4: Mass Spectrometry Data for **5-Fluoropyrimidin-4-amine**

Technique	m/z	Interpretation
HR-MS (ESI)	162.0233	[M+H] ⁺ (Calculated: 162.0229)
A comprehensive collection of 375 mass spectra for 5-Fluorocytosine is available in the mzCloud database.[5]		

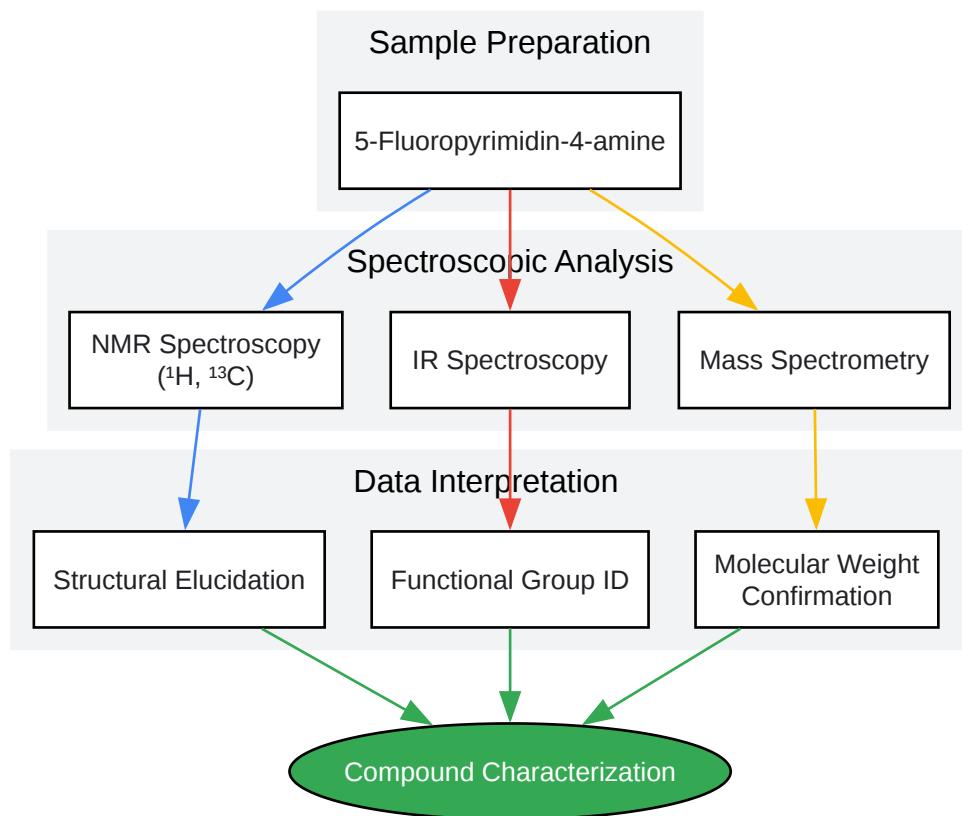
Experimental Protocols

This section outlines the general methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

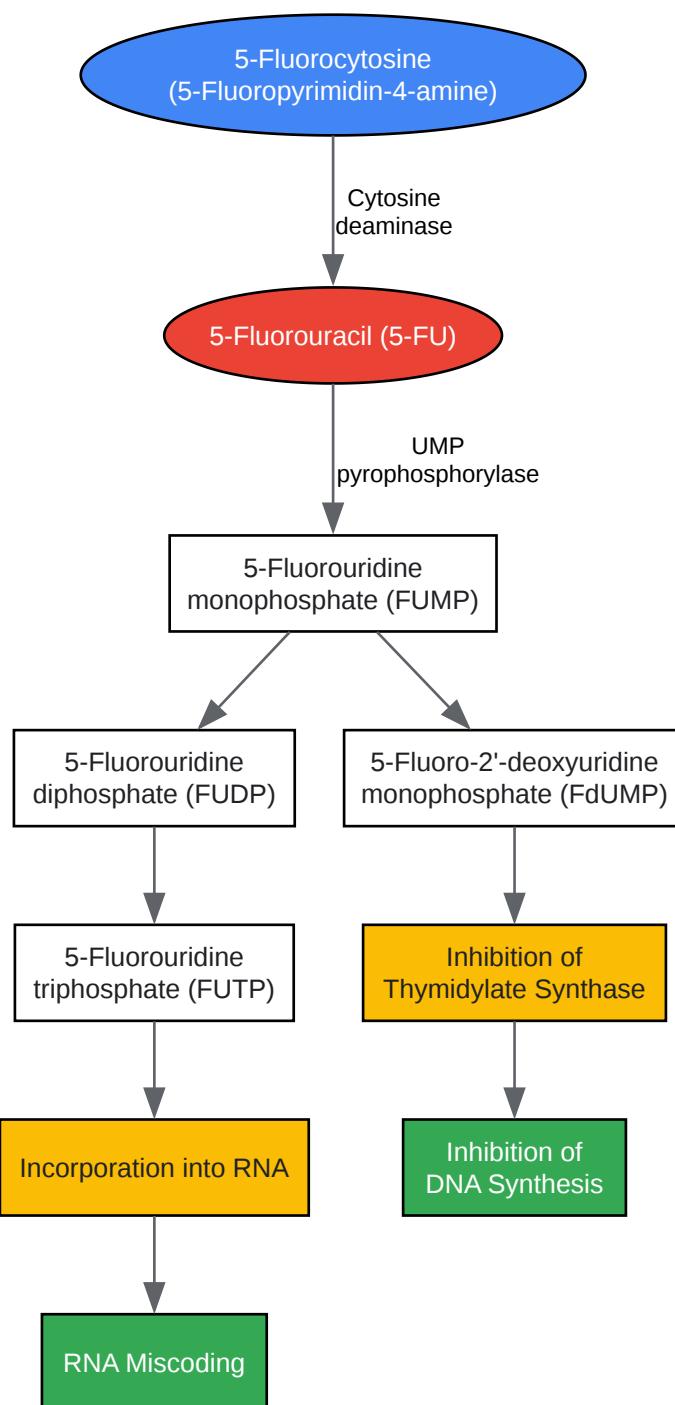
Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

IR Spectroscopy


Infrared spectra are obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed in a suitable solvent. The spectrum is recorded as percent transmittance versus wavenumber (cm^{-1}).[7]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[6][8] The sample is introduced into the ion source, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).


Visualizations

The following diagrams illustrate key aspects related to the analysis and biological relevance of **5-Fluoropyrimidin-4-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Fluoropyrimidin-4-amine**.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of 5-Fluorocytosine to active metabolites.[9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PlumX [plu.mx]
- 5. mzCloud – 5 Fluorocytosine [mzcloud.org]
- 6. rsc.org [rsc.org]
- 7. ijirset.com [ijirset.com]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Mode of action of 5-fluorocytosine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoropyrimidin-4-amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273414#spectroscopic-data-nmr-ir-ms-of-5-fluoropyrimidin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com